4-Chloro-1,7-naphthyridine
Overview
Description
4-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by a fused ring system containing two nitrogen atoms and a chlorine substituent at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and reduction steps . Another method includes the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and phenyl isothiocyanate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
1,5-Naphthyridine: Similar in structure but with different substitution patterns and reactivity.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits significant anticancer and antimicrobial properties.
Uniqueness: 4-Chloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent at the fourth position allows for targeted functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRJQIPHNERBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483504 | |
Record name | 4-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16287-97-1 | |
Record name | 4-Chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key takeaway regarding the reactivity of 4-chloro-1,7-naphthyridine with potassium amide in liquid ammonia?
A1: The research primarily demonstrates the susceptibility of this compound to nucleophilic aromatic substitution (SNAr) when exposed to potassium amide in liquid ammonia []. The chlorine atom at the 4-position is readily displaced by an amide group (-NH2) under these conditions. This highlights the potential for further derivatization of this compound at the 4-position using similar reaction conditions and different nucleophiles.
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